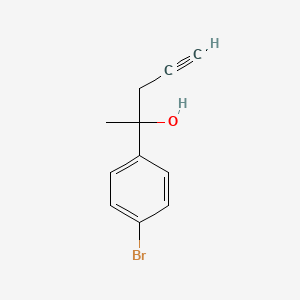

2-(4-Bromophenyl)-4-pentyn-2-ol

Description

2-(4-Bromophenyl)-4-pentyn-2-ol is a secondary alcohol featuring a 4-bromophenyl group and a pentynyl chain. The bromophenyl substituent enhances lipophilicity and may influence electronic properties, while the alkyne group offers reactivity for click chemistry or further functionalization. The alcohol moiety provides a site for derivatization, such as esterification or ether formation. This combination of functional groups positions it as a versatile intermediate for drug discovery or material science, though specific studies on its properties remain underrepresented in the literature .

Properties

IUPAC Name |

2-(4-bromophenyl)pent-4-yn-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-3-8-11(2,13)9-4-6-10(12)7-5-9/h1,4-7,13H,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVDSRPULLALKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)(C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241844 | |

| Record name | 4-Bromo-α-methyl-α-2-propyn-1-ylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85014-12-6 | |

| Record name | 4-Bromo-α-methyl-α-2-propyn-1-ylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85014-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-α-methyl-α-2-propyn-1-ylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-pentyn-2-ol typically involves the reaction of 4-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a nucleophilic addition mechanism.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are employed.

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products

Oxidation: Formation of 2-(4-Bromophenyl)-4-pentyn-2-one.

Reduction: Formation of 2-(4-Bromophenyl)-4-penten-2-ol or 2-(4-Bromophenyl)-4-pentanol.

Substitution: Formation of compounds like 2-(4-Azidophenyl)-4-pentyn-2-ol or 2-(4-Cyanophenyl)-4-pentyn-2-ol.

Scientific Research Applications

2-(4-Bromophenyl)-4-pentyn-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets. For instance, its bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The alkyne group may also participate in covalent bonding with target proteins, affecting their function.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogues

The following table compares 2-(4-Bromophenyl)-4-pentyn-2-ol with structurally related compounds:

Key Observations :

- Alkyne-containing compounds (e.g., this compound) are valuable for click chemistry, though direct evidence for this application is lacking in the provided data.

- Chlorinated pyrimidines and oxadiazoles demonstrate pronounced bioactivity, suggesting bromophenyl derivatives may exhibit similar trends .

Anti-inflammatory Activity

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Exhibited 59.5% inhibition in inflammation models, nearing indomethacin’s efficacy (64.3%) .

Antimicrobial Activity

- 4-(4-Bromophenyl)-6H-1,3-oxazin-2-amine Derivatives : Showed broad-spectrum inhibition against bacterial and fungal strains .

- Inference for Target Compound : The alkyne group may enable conjugation to antimicrobial scaffolds, though this requires experimental validation.

Receptor Agonism

Biological Activity

2-(4-Bromophenyl)-4-pentyn-2-ol, a compound with significant structural features, has garnered attention in various fields including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13BrO, characterized by a brominated phenyl group and a terminal alkyne. The presence of both a hydroxyl group and a bromine atom contributes to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the bromine substituent enhances its interaction with microbial cell membranes, leading to cell lysis or inhibition of growth.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promising results in inhibiting the proliferation of cancer cells. For instance, in vitro tests revealed that the compound effectively reduced cell viability in several cancer cell lines, including COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer), with IC50 values indicating significant potency .

The mechanism by which this compound exerts its biological effects involves:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, disrupting normal cellular functions.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.

- Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function.

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL. The study concluded that the compound's unique structure facilitated enhanced membrane permeability, leading to increased antimicrobial activity.

Study 2: Anticancer Activity

In another study focusing on its anticancer properties, this compound was tested against various cancer cell lines using an MTT assay. The results indicated that the compound induced apoptosis in H460 cells through the activation of caspase pathways. Additionally, molecular docking studies suggested a strong binding affinity to tubulin, implicating its role in disrupting microtubule dynamics during mitosis .

Data Summary

| Activity | Cell Line/Organism | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Membrane disruption |

| Anticancer | COLO205 | 0.32 | Apoptosis induction |

| Anticancer | H460 | 0.89 | Tubulin binding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.